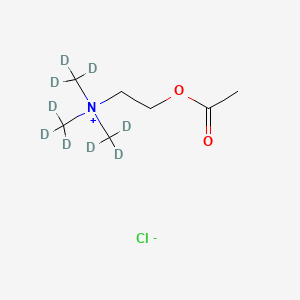
Acetylcholine-d9 Chloride
説明
Acetylcholine-d9 Chloride, also known as ACh-d9, is a synthetic analog of the neurotransmitter acetylcholine. It is a potent cholinergic agonist and a modulator of the activity of dopaminergic (DAergic) neurons through the stimulation of nicotinic acetylcholine receptors (nAChRs) .
Synthesis Analysis
The synthesis of Acetylcholine-d9 Chloride involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules . This process is largely used as tracers for quantitation during the drug development process .
Molecular Structure Analysis
The molecular weight of Acetylcholine-d9 Chloride is 190.72 g/mol, and its formula is C7H7D9ClNO2 . The structure of Acetylcholine-d9 Chloride includes an ester of acetic acid and choline .
Chemical Reactions Analysis
Acetylcholine-d9 Chloride is involved in numerous physiological functions, such as regulating cardiac contractions and blood pressure, intestinal peristalsis, glandular secretion, etc . It ensures rapid but generally fleeting neurotransmission due to the prompt inactivation of the mediator by acetylcholinesterase .
Physical And Chemical Properties Analysis
Acetylcholine-d9 Chloride appears as solid white to off-white in color . It is freely soluble in water, alcohol, propylene glycol, and chloroform, and is practically insoluble in ether . It is very hygroscopic and extremely sensitive to moisture .
科学的研究の応用
Neurotransmitter Function and Neuronal Activity
Acetylcholine, including its chloride form, plays a critical role as a neurotransmitter in various biological systems. For instance, it is involved in cholinergic excitation in molluscan neurons, where it affects membrane permeability to ions like chloride and sodium, influencing neuronal activity (Chiarandini, Stefani, & Gerschenfeld, 1967). Additionally, it is notable in the mammalian neuromuscular system and in trematode parasites like Schistosoma mansoni, where its role in muscle relaxation and paralysis has been observed (MacDonald et al., 2014).
Pharmacological Effects and Cellular Responses
Acetylcholine chloride has been studied for its pharmacological effects on various organisms. For instance, it increases the firing rate of cardiac neurons in cockroaches, suggesting a role in the cardiac nervous system (Miller, 1968). In addition, its effect on neuroglial reactions in the motor cortex has been documented, where it influences the number of astrocytes following application (Chizhenkova Ra, 1998).
Biochemical and Structural Studies
Structural and electronic properties of acetylcholine chloride have been explored through theoretical studies using density functional theory (DFT), providing insights into its crystal structure and electronic characteristics (Gordienko, Gordienko, & Zhuravlev, 2022). Such studies are crucial for understanding the compound's behavior in biological systems.
Safety And Hazards
将来の方向性
Acetylcholine-d9 Chloride serves as a valuable tool in studying the functions of acetylcholine within the nervous system . It has been used in a variety of laboratory experiments, including biochemical and physiological studies. Future research directions include further exploration of the physiological and pathological roles of Acetylcholine-d9 Chloride, and tracking of the concentration changes of Acetylcholine-d9 Chloride in vivo .
特性
IUPAC Name |
2-acetyloxyethyl-tris(trideuteriomethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NO2.ClH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1/i2D3,3D3,4D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGOREOARAHOCO-WWMMTMLWSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CCOC(=O)C)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661772 | |
| Record name | 2-(Acetyloxy)-N,N,N-tris[(~2~H_3_)methyl]ethan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetylcholine-d9 Chloride | |
CAS RN |
344298-95-9 | |
| Record name | 2-(Acetyloxy)-N,N,N-tris[(~2~H_3_)methyl]ethan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 344298-95-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




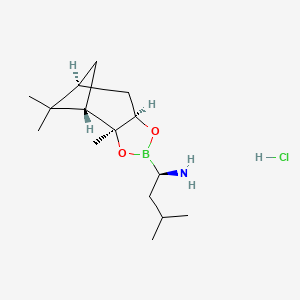
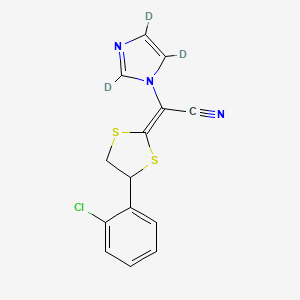

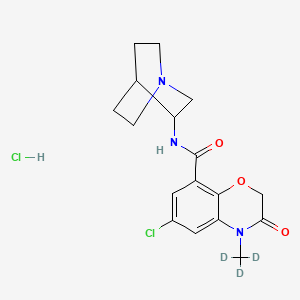
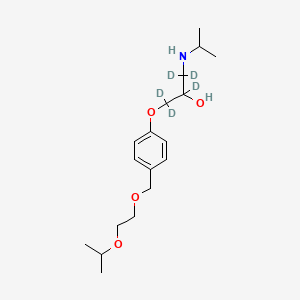
![(1R,4S,4'S,5'S,6R,6'S,8R,10Z,13R,14Z,16Z,20R,21R,24S)-4',24-dihydroxy-21-methoxy-5',11,13,22-tetramethyl-6'-[(Z)-pent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B562893.png)

![[(8R,9S,13S,14S,17R)-17-acetyl-3-chloro-2,4-diformyl-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B562897.png)


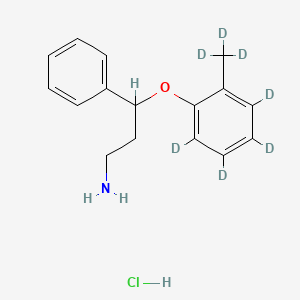
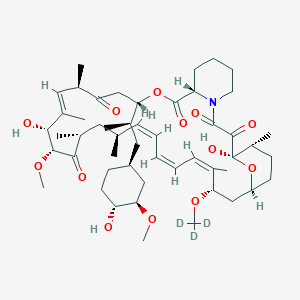
![N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8](/img/structure/B562903.png)